An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzonitrile: Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methylbenzonitrile: Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthetic utility of 2-Chloro-4-fluoro-3-methylbenzonitrile. This compound is a key intermediate in the pharmaceutical industry, particularly in the development of Selective Androgen Receptor Modulators (SARMs). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and subsequent use are provided.
Core Properties and Structure
2-Chloro-4-fluoro-3-methylbenzonitrile is a substituted aromatic nitrile with the chemical formula C₈H₅ClFN.[1][2] Its structure incorporates a benzene ring functionalized with a nitrile group, a chlorine atom, a fluorine atom, and a methyl group, leading to a specific substitution pattern that is crucial for its role as a chemical building block.
Chemical and Physical Properties
The key physicochemical properties of 2-Chloro-4-fluoro-3-methylbenzonitrile are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 796600-15-2 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 54-58 °C | N/A |
| Boiling Point (Predicted) | 260.75 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.283 g/cm³ | [4] |
| Flash Point (Predicted) | 111.50 °C | [4] |
| Purity | Typically ≥ 95% | [3] |
Structural Information
The structural formula of 2-Chloro-4-fluoro-3-methylbenzonitrile is presented below. The specific arrangement of the substituents on the benzene ring is critical for its reactivity and its utility as a precursor in multi-step syntheses.
Spectral Data (Predicted and Analog-Based)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.2 - 7.6 | Multiplet | N/A |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | N/A |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CN (Nitrile) | 115 - 120 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-H | 110 - 140 |
| Aromatic C-C | 120 - 145 |
| -CH₃ (Methyl) | 15 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile stretch) | 2220 - 2240 |
| C=C (Aromatic ring stretch) | 1450 - 1600 |
| C-H (Aromatic stretch) | 3000 - 3100 |
| C-F (Stretch) | 1000 - 1400 |
| C-Cl (Stretch) | 600 - 800 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 169/171 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 142/144 | [M-HCN]⁺ |
| 134 | [M-Cl]⁺ |
Synthesis and Experimental Protocols
While a specific, published protocol for the synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile is not widely available, a plausible synthetic route can be inferred from established organic chemistry reactions and patent literature describing the synthesis of similar compounds.[5]
Proposed Synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile
A likely synthetic pathway involves the Sandmeyer reaction starting from 2-chloro-4-fluoro-3-methylaniline.
Experimental Protocol for Proposed Synthesis
Materials:
-
2-Chloro-4-fluoro-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-4-fluoro-3-methylaniline in a mixture of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of CuCN and KCN in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-4-fluoro-3-methylbenzonitrile.
-
Application in Drug Development: Synthesis of SARM LY305
2-Chloro-4-fluoro-3-methylbenzonitrile is a crucial intermediate in the synthesis of the Selective Androgen Receptor Modulator (SARM) LY305.[6] The synthesis of LY305 from this intermediate typically proceeds via a Buchwald-Hartwig amination reaction.[6]
Synthetic Workflow for LY305
The following diagram illustrates the synthetic workflow for the preparation of LY305 from 2-Chloro-4-fluoro-3-methylbenzonitrile.
Experimental Protocol for LY305 Synthesis
Materials:
-
2-Chloro-4-fluoro-3-methylbenzonitrile
-
(1R,2R)-2-amino-1-methyl-cyclopentanol
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-Chloro-4-fluoro-3-methylbenzonitrile, (1R,2R)-2-amino-1-methyl-cyclopentanol, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS until the starting material is consumed).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure LY305.
-
Safety and Handling
2-Chloro-4-fluoro-3-methylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Chloro-4-fluoro-3-methylbenzonitrile is a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds, most notably the SARM LY305.[3] Its specific substitution pattern and reactivity make it an important building block for drug discovery and development. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its application in the synthesis of a key therapeutic candidate. The provided protocols and data are intended to support researchers in their synthetic endeavors with this compound.
References
- 1. 2-Chloro-4-fluoro-3-methylbenzonitrile | C8H5ClFN | CID 44550971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]
